DDO Inhibition Potency: 5‑Aminonicotinic acid vs. N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid
In a direct head‑to‑head comparison using recombinant human DDO, the benchmark inhibitor 5‑aminonicotinic acid achieved an IC₅₀ of 21,900 nM, while N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid exhibited an IC₅₀ of 100,000 nM [1]. This 4.6‑fold difference quantifies the potency gap and establishes the compound’s role as a moderate‑affinity tool rather than a high‑potency lead.
| Evidence Dimension | IC₅₀ against human recombinant DDO |
|---|---|
| Target Compound Data | 100,000 nM |
| Comparator Or Baseline | 5-Aminonicotinic acid: 21,900 nM |
| Quantified Difference | 4.6‑fold less potent |
| Conditions | Recombinant human DDO expressed in E. coli BL21(DE3), substrate D‑Asp and D‑Ala, 2‑oxo acid production measured after 10 min via colorimetric assay |
Why This Matters
Users prioritizing maximum DDO inhibition should select 5‑aminonicotinic acid; those needing a compound with matched DDO/DAO activity or a modifiable L‑aspartic acid handle will find this compound’s potency profile more appropriate.
- [1] BindingDB, Entry 50046628. IC50 values for BDBM50427221 (2.19E+4 nM) and BDBM50121998 (1.00E+5 nM) against human DDO. https://www.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&submit=Search&assayid=5&entryid=50046628 View Source
